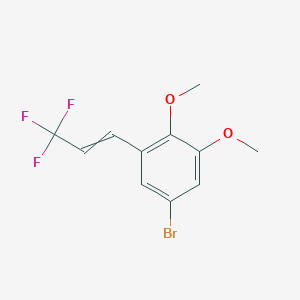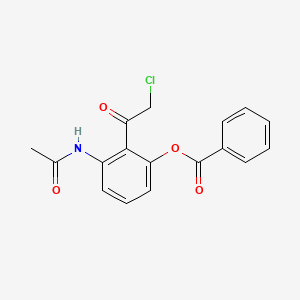
3-Acetamido-2-(chloroacetyl)phenyl benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Acetamido-2-(chloroacetyl)phenyl benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of acetamido, chloroacetyl, and phenyl benzoate functional groups, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetamido-2-(chloroacetyl)phenyl benzoate typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 3-amino-2-(chloroacetyl)phenol with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and green solvents can also be employed to enhance the efficiency and sustainability of the synthesis process.
化学反応の分析
Types of Reactions
3-Acetamido-2-(chloroacetyl)phenyl benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chloroacetyl group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of new derivatives with different functional groups.
科学的研究の応用
3-Acetamido-2-(chloroacetyl)phenyl benzoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-Acetamido-2-(chloroacetyl)phenyl benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways, leading to changes in cellular processes.
類似化合物との比較
Similar Compounds
3-Acetamido-2-(bromoacetyl)phenyl benzoate: Similar structure but with a bromoacetyl group instead of a chloroacetyl group.
3-Acetamido-2-(fluoroacetyl)phenyl benzoate: Contains a fluoroacetyl group, which may impart different reactivity and properties.
3-Acetamido-2-(iodoacetyl)phenyl benzoate: Features an iodoacetyl group, which can influence its chemical behavior.
Uniqueness
3-Acetamido-2-(chloroacetyl)phenyl benzoate is unique due to the presence of the chloroacetyl group, which can undergo specific substitution reactions that are not possible with other halogenated derivatives
特性
分子式 |
C17H14ClNO4 |
|---|---|
分子量 |
331.7 g/mol |
IUPAC名 |
[3-acetamido-2-(2-chloroacetyl)phenyl] benzoate |
InChI |
InChI=1S/C17H14ClNO4/c1-11(20)19-13-8-5-9-15(16(13)14(21)10-18)23-17(22)12-6-3-2-4-7-12/h2-9H,10H2,1H3,(H,19,20) |
InChIキー |
NOJNXJUJRJXWJP-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=C(C(=CC=C1)OC(=O)C2=CC=CC=C2)C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-[1-(acetyloxy)-3-methylbutyl]-1,3-thiazole-4-carboxylate](/img/structure/B12596323.png)
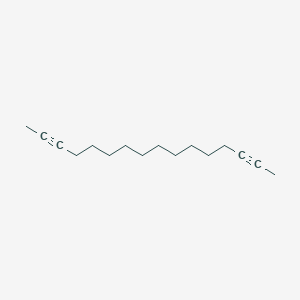
![Ethyl 2-cyano-8-[(methoxymethyl)amino]-8-oxooctanoate](/img/structure/B12596333.png)

![Carbamic acid, [1-(4-chlorophenyl)-3-butenyl]-, phenylmethyl ester](/img/structure/B12596338.png)
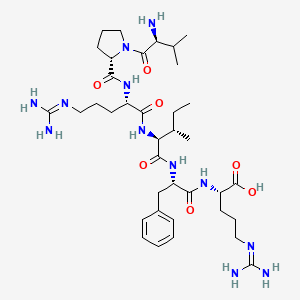
![Benzeneacetamide, 2-bromo-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-](/img/structure/B12596352.png)
![4-(Benzyloxy)-3-[(trifluoromethyl)sulfanyl]benzoic acid](/img/structure/B12596365.png)
![Benzonitrile, 4-[2-[2-oxo-3-(1-piperazinyl)-1(2H)-pyrazinyl]ethoxy]-](/img/structure/B12596372.png)
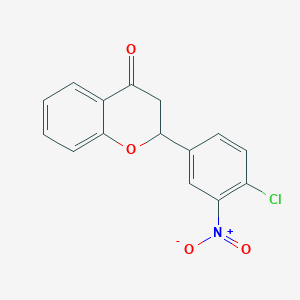
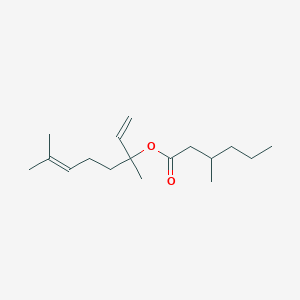
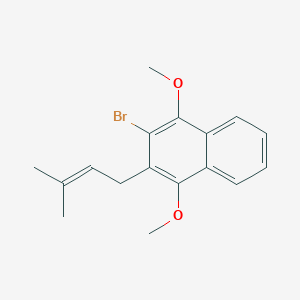
![4-[(E)-{4-[Di([1,1'-biphenyl]-4-yl)amino]phenyl}diazenyl]benzaldehyde](/img/structure/B12596396.png)
